molecular formula C7H15NO2S B2730609 Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine CAS No. 2219378-81-9

Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine

Cat. No.: B2730609
CAS No.: 2219378-81-9
M. Wt: 177.26
InChI Key: YVKMTUPGLFXONW-RQJHMYQMSA-N
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Description

Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine is a chiral amine compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, including a cyclopentane ring substituted with a methylsulfonyl group and an N-methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine typically involves the following steps:

    Cyclopentane Derivatization: The starting material, cyclopentane, undergoes functionalization to introduce the desired substituents.

    Sulfonylation: Introduction of the methylsulfonyl group is achieved through sulfonylation reactions using reagents such as methylsulfonyl chloride.

    Amine Introduction: The N-methyl group is introduced via amination reactions, often using methylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions can replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Rel-(1R,2S)-2-(trifluoromethyl)cyclopentan-1-amine hydrochloride: This compound shares a similar cyclopentane core but differs in the substituents attached.

    Rel-(1R,2S)-2-(4-bromo-1H-pyrazol-1-yl)cyclopentan-1-amine: Another structurally related compound with different functional groups.

Uniqueness

Rel-(1R,2S)-N-methyl-2-(methylsulfonyl)cyclopentan-1-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its methylsulfonyl group, in particular, may impart unique reactivity and interaction profiles compared to other similar compounds.

Properties

IUPAC Name

(1R,2S)-N-methyl-2-methylsulfonylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-8-6-4-3-5-7(6)11(2,9)10/h6-8H,3-5H2,1-2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKMTUPGLFXONW-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCC1S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H]1CCC[C@@H]1S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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